molecular formula C10H27NO4S2Si2 B6156594 2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide CAS No. 548462-13-1

2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide

Cat. No.: B6156594
CAS No.: 548462-13-1
M. Wt: 345.6
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Description

2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide is a chemical compound with the molecular formula C10H27NO4SSi2. It is characterized by the presence of trimethylsilyl groups and sulfonamide functionalities, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide typically involves the reaction of trimethylsilyl chloride with ethanesulfonamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The trimethylsilyl groups provide steric hindrance, enhancing the compound’s stability and selectivity in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide is unique due to its dual trimethylsilyl and sulfonamide functionalities, which provide a combination of stability, reactivity, and selectivity. This makes it particularly useful in applications requiring precise control over chemical interactions and reactions .

Properties

CAS No.

548462-13-1

Molecular Formula

C10H27NO4S2Si2

Molecular Weight

345.6

Purity

0

Origin of Product

United States

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